molecular formula C10H8Cl2N2O2 B046717 1,4-Dichloro-6,7-dimethoxyphthalazine CAS No. 99161-51-0

1,4-Dichloro-6,7-dimethoxyphthalazine

Cat. No. B046717
CAS RN: 99161-51-0
M. Wt: 259.09 g/mol
InChI Key: FZQVLUDQZVSOHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dichloro-6,7-dimethoxyphthalazine and its derivatives has been explored through various synthetic routes. One notable method involves the condensation and chlorination reactions starting from phthalic anhydride, which has been optimized to increase the overall yield significantly (Yang Zhimin, 2011). Another approach for synthesizing 4-substituted chlorophthalazines, including 1,4-Dichloro-6,7-dimethoxyphthalazine derivatives, utilizes 3-substituted 3-hydroxyisoindolin-1-ones, highlighting a versatile methodology for accessing a variety of chlorophthalazine compounds (H. Nguyen et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of related chlorophthalazine compounds has been studied using techniques such as X-ray diffraction analysis. These studies reveal the conformational characteristics and bonding arrangements within the chlorophthalazine framework, providing insights into the molecular geometry and electronic structure essential for understanding their reactivity and properties (Igor A. Litvinov et al., 1982).

Chemical Reactions and Properties

1,4-Dichloro-6,7-dimethoxyphthalazine undergoes a range of chemical reactions, including N-chlorination-induced oxidative ring contractions, which is a rare reactivity pattern for electron-rich 1,2-diazines. This reactivity has been explored through mechanistic studies, proposing a process that involves a bicyclic species intermediate (J. K. Im et al., 2020).

Scientific Research Applications

  • Tumorigenic Effects : 1-Hydrazinophthalazine hydrochloride, a derivative, has been shown to significantly increase lung tumor incidence in mice, with adenomas and adenocarcinomas being the most common types. This indicates its potential impact on cancer research (Tóth, 1978).

  • DNA Intercalation : Studies have demonstrated that derivatives like 1,4-dichlorophthalazine could act as potential DNA intercalators. This suggests their application in areas like gene therapy or molecular biology (Ebrahimlo et al., 2009).

  • Organic Synthesis and Drug Discovery : An efficient procedure for synthesizing 6,7-dichloro-5,8-phthalazinedione and its derivatives with potential applications in organic synthesis and drug discovery has been developed (Kim et al., 2003).

  • Catalysis in Chemical Reactions : Derivatives of 1,4-dichlorophthalazine, such as those combined with cinchona alkaloids, have been used to catalyze the asymmetric "interrupted" Feist-Bénary reaction, yielding significant results (Jin et al., 2007).

  • Electron Transfer Studies : Derivatives like 1,4-dimethoxynaphthalene-bridge-heterocycle systems have been synthesized for studying long-range intramolecular electron transfer involving metal centers, which is crucial in fields like materials science (Golka et al., 1992).

  • Antimicrobial Activity : Some derivatives have shown effective antimicrobial activity, which can be explored for developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

  • Anticancer Therapy : Quinoxaline 1,4-di-N-oxides, related to the phthalazine derivatives, have been identified as efficient and selective hypoxia-selective agents, which can be potentially used in anticancer chemotherapy (Monge et al., 1995).

properties

IUPAC Name

1,4-dichloro-6,7-dimethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)10(12)14-13-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQVLUDQZVSOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN=C2Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-6,7-dimethoxyphthalazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y NOMOTO, H Obase, H Takai, M Teranishi… - Chemical and …, 1990 - jstage.jst.go.jp
A series of phthalazine and 1, 2, 3-benzotriazine derivatives which have heterocyclylpiperidino groups was synthesized and tested for cardiotonic activity in anesthetized dogs. Several 6…
Number of citations: 210 www.jstage.jst.go.jp
R Sharma, TJ Strelevitz, H Gao, AJ Clark… - Drug metabolism and …, 2012 - ASPET
The pharmacokinetic properties of drugs may be altered by kinetic deuterium isotope effects. With specifically deuterated model substrates and drugs metabolized by aldehyde oxidase, …
Number of citations: 112 dmd.aspetjournals.org
Y Cho, M Kang, SH Ji, HJ Jeong, JE Jung… - Journal of Medicinal …, 2023 - ACS Publications
A lack of the T cell-inflamed tumor microenvironment limits the efficacy of immune checkpoint inhibitors (ICIs). Activation of stimulator of interferon genes (STING)-mediated innate …
Number of citations: 2 pubs.acs.org

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